Optimized Propargylation Achieves an Isolated Yield of 87.0 % vs. 65.6 % in Prior Art (Method US 0183789 A1) with a Single‑Step Precipitation Work‑up
The CN 107488112 A patent demonstrates that a LiHMDS‑mediated propargylation at −10 °C followed by direct isopropanol precipitation yields the target mono‑propargyl diester in 87.0 % isolated yield (332 g from 323 g of dimethyl homoterephthalate) . In contrast, the earlier US 0183789 A1 process (K₂CO₃/TBAI, 25–30 °C, 20–26 h) requires two refinements to achieve 99.2 % purity yet delivers an isolated yield of only 65.6 % . The 21.4‑percentage‑point yield advantage of the LiHMDS protocol is attributed to reduced bis‑propargyl by‑product formation and a simplified, chromatography‑free isolation sequence .
| Evidence Dimension | Isolated yield of α‑propargylhomoterephthalic acid dimethyl ester (product 2 / PLQS‑2) |
|---|---|
| Target Compound Data | 87.0 % (Example 1, LiHMDS, −10 °C, isopropanol precipitation) |
| Comparator Or Baseline | 65.6 % (US 0183789 A1 method; K₂CO₃/TBAI, 25‑30 °C, after two refinements) |
| Quantified Difference | +21.4 absolute percentage points (33 % relative increase in mass recovery per batch) |
| Conditions | Dimethyl homoterephthalate + propargyl bromide → α‑propargyl diester; 5 L laboratory scale; HPLC monitoring |
Why This Matters
For procurement teams budgeting kilogram‑scale campaigns, a 33 % higher step yield translates into proportionally lower cost‑per‑kg of pralatrexate API, directly impacting COGS in ANDA-driven generic drug development.
- [1] SHANDONG NEWTIME PHARMA. Preparation Method for Pralatrexate Intermediate. Chinese Patent CN 107488112 A, December 19, 2017, Examples 1–3 and Background section describing US 0183789 A1 performance. View Source
